Reynoutrin
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Overview
Description
Mechanism of Action
Target of Action
Reynoutrin primarily targets the S100 calcium-binding protein A1 (S100A1) . S100A1 plays a crucial role in the regulation of several cellular processes, including cell growth and motility, cell cycle progression, and differentiation .
Mode of Action
This compound interacts with its target, S100A1, by up-regulating its expression . This up-regulation of S100A1 leads to the down-regulation of matrix metallopeptidase 2 (MMP2), MMP9, phosphorylated (p-) p65, and transforming growth factor -β1 (TGF-β1) expressions . The down-regulation of these proteins inhibits the transcriptional activity of nuclear factor kappa-B .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the release of inflammatory factors, reduces oxidative stress, inhibits cardiomyocytes apoptosis, and attenuates myocardial fibrosis . These effects are achieved through the up-regulation of S100A1 expression, which in turn down-regulates the expressions of MMPs and the transcriptional activity of nuclear factor kappa-B .
Result of Action
This compound has been shown to significantly improve cardiac function in rats with ischemic heart failure (IHF) . It suppresses the release of inflammatory factors, reduces oxidative stress, inhibits cardiomyocytes apoptosis, and attenuates myocardial fibrosis . In breast cancer cells, this compound markedly inhibits cell viability and suppresses the progression of breast cancer cell proliferation .
Action Environment
It’s worth noting that the effectiveness of this compound can be influenced by the physiological environment, such as the presence of ischemic conditions in heart failure
Biochemical Analysis
Biochemical Properties
Reynoutrin, like other flavonoids, interacts with a variety of enzymes, proteins, and other biomolecules. It is often found as a glycoside, with a carbohydrate residue attached . The exact nature of these interactions depends on the specific biochemical context and can vary widely.
Cellular Effects
This compound has been shown to have significant effects on cellular processes. For example, it has been found to reduce the area of myocardial infarction, inhibit cardiomyocyte apoptosis, and improve myocardial fibrosis in rats with ischemic heart failure .
Molecular Mechanism
Its effects on cardiomyocyte apoptosis suggest that it may interact with cell signaling pathways involved in cell survival and death .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. Given its stability as a flavonoid compound, it is likely to have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been thoroughly investigated. Its beneficial effects on myocardial infarction and fibrosis suggest that it may have a dose-dependent impact on heart health .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with enzymes and other biomolecules. The specific pathways and interactions have not been fully elucidated .
Transport and Distribution
As a flavonoid, it may interact with various transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reynoutrin can be synthesized through the glycosylation of quercetin with xylopyranosyl residues. The reaction typically involves the use of glycosyl donors and catalysts under controlled conditions to ensure the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound involves the extraction from natural sources followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the compound is then purified using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Reynoutrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include different derivatives of this compound, such as its oxidized and reduced forms, as well as substituted derivatives .
Scientific Research Applications
Reynoutrin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the properties of flavonoid glycosides.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Industry: It is used in the development of natural antioxidants for food and cosmetic products.
Comparison with Similar Compounds
Similar Compounds
Myricetin-3-O-α-L-rhamnopyranoside: Another flavonoid glycoside with similar antioxidant properties.
Quercetin-3-O-β-D-glucoside: A closely related compound with similar glycosylation but different sugar moiety.
Uniqueness
Reynoutrin is unique due to its specific glycosylation with xylopyranosyl residues, which imparts distinct chemical and biological properties. Its ability to improve ischemic heart failure through specific molecular pathways sets it apart from other flavonoid glycosides .
Properties
CAS No. |
549-32-6 |
---|---|
Molecular Formula |
C20H18O11 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20?/m1/s1 |
InChI Key |
PZZRDJXEMZMZFD-DUYPVGENSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Synonyms |
quercetin-3-beta-D-xyloside quercetin-3-O-beta-D-xylopyranoside reynoutrin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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